methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.: 1375087-39-0
Cat. No.: VC11562320
Molecular Formula: C8H8N4O2
Molecular Weight: 192.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375087-39-0 |
|---|---|
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 192.2 |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles. Its molecular formula is , with a molecular weight of 192.2 g/mol. The IUPAC name, methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, reflects the fused bicyclic system: a pyrimidine ring (positions 1–5) fused to a pyrazole moiety (positions 5–7). Key structural features include:
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Amino group (-NH): Positioned at C2, this group enhances hydrogen-bonding capacity and modulates electronic properties.
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Methyl ester (-COOCH): Located at C3, this substituent influences solubility and serves as a handle for further derivatization.
Physicochemical Properties:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amino groups.
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves cyclocondensation reactions. A one-pot microwave-assisted method, adapted from the synthesis of related pyrazolo[1,5-a]pyrimidines, has been optimized for efficiency :
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Cyclocondensation: Reacting β-enaminones with 3-aminopyrazoles in the presence of a Brønsted acid catalyst (e.g., KHSO) yields the pyrazolo[1,5-a]pyrimidine core.
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Formylation/Esterification: Subsequent treatment with a Vilsmeier–Haack reagent (POCl/DMF) introduces the formyl group, which is then esterified to produce the carboxylate derivative .
Reaction Conditions:
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Temperature: 80–100°C under microwave irradiation reduces reaction time to 30–60 minutes.
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Catalyst: KHSO achieves yields of 70–85% by minimizing side reactions .
Industrial Scalability
Industrial production employs continuous flow reactors to enhance reproducibility and yield. Automated platforms enable precise control over temperature and stoichiometry, critical for maintaining the integrity of the labile amino and ester groups.
| Activity Type | Observed Effect | Target Pathway | Reference |
|---|---|---|---|
| Antimicrobial | MIC 2–4 µg/mL (MRSA, E. coli) | Cell wall/DNA synthesis | |
| Anticancer | IC 1.5–3.0 µM (HeLa) | Tubulin polymerization | |
| Kinase Inhibition | 85% EGFR inhibition at 10 µM | Signal transduction |
Mechanistic Insights and Target Interactions
Tubulin Binding
X-ray crystallography studies reveal that the pyrazolo[1,5-a]pyrimidine core occupies the colchicine-binding pocket of β-tubulin, forming hydrogen bonds with residues Thr179 and Asn101. This interaction destabilizes microtubules, triggering apoptosis via the intrinsic pathway.
Kinase Modulation
The compound’s amino and ester groups facilitate hydrogen bonding with ATP-binding sites of kinases. Molecular docking simulations show a binding affinity () of 0.8 µM for EGFR, correlating with its antiproliferative effects.
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
Key Findings:
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The pyrimidine ring enhances planarity, improving intercalation with biological targets compared to pyridine analogs.
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The C3 ester group increases metabolic stability, extending half-life in vivo.
Applications in Fluorescence and Sensing
Pyrazolo[1,5-a]pyrimidine derivatives exhibit strong fluorescence due to intramolecular charge transfer (ICT). While methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate itself has moderate quantum yield (), derivatives with electron-donating groups (e.g., -OCH) achieve , making them viable fluorescent probes .
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